Lenalidomide-PEG2-propargyl

説明

Contextualizing Lenalidomide-PEG2-propargyl within Molecular Tool Development

The development of molecular tools is fundamental to advancing our understanding of complex biological processes and for creating innovative therapeutic interventions. Lenalidomide-PEG2-propargyl represents a key advancement in this area, providing a modular component for constructing sophisticated chemical probes. These probes are instrumental in dissecting cellular pathways and validating new drug targets. The design of such tools often involves a modular approach, allowing for the systematic optimization of different components to achieve the desired biological activity. portlandpress.com

Overview of Lenalidomide-PEG2-propargyl as a Core Component in Targeted Protein Degradation Research

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest (POIs). cemm.at PROTACs are at the forefront of this approach, acting as a bridge between a POI and an E3 ubiquitin ligase. unime.it This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the proteasome. unime.it

Lenalidomide-PEG2-propargyl is a crucial building block for creating PROTACs that hijack the Cereblon (CRBN) E3 ligase. medchemexpress.comtargetmol.com The lenalidomide (B1683929) portion of the molecule binds to CRBN, while the propargyl group, attached via a polyethylene (B3416737) glycol (PEG) linker, provides a reactive handle for attaching a ligand that targets a specific POI. medchemexpress.commedchemexpress.com This modularity allows for the creation of a diverse library of PROTACs targeting various disease-relevant proteins. nih.gov

The development of lenalidomide-based PROTACs has been a significant focus of research, as lenalidomide itself is an established immunomodulatory drug that functions as a "molecular glue" to induce the degradation of certain proteins. nih.govnih.gov By incorporating the lenalidomide scaffold into a PROTAC, researchers can leverage its well-characterized interaction with CRBN to target a broader range of proteins for degradation. researchgate.netresearchgate.net

Properties of Lenalidomide-PEG2-propargyl and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Lenalidomide | C13H13N3O3 | 259.26 | Binds to Cereblon (CRBN) E3 ligase. drugbank.comresearchgate.net |

| Thalidomide-O-PEG2-propargyl | C20H20N2O7 | 400.38 | Incorporates a thalidomide-based CRBN ligand and a 2-unit PEG linker with a propargyl group. targetmol.combiochempeg.com |

| Lenalidomide-PEG4-propargyl | C24H31N3O7 | 473.5 | Contains a longer PEG4 linker for greater flexibility in PROTAC design. |

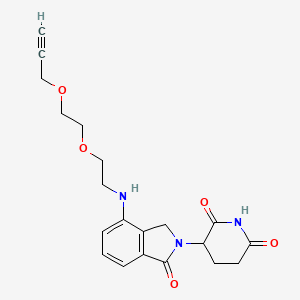

Structure

3D Structure

特性

分子式 |

C20H23N3O5 |

|---|---|

分子量 |

385.4 g/mol |

IUPAC名 |

3-[3-oxo-7-[2-(2-prop-2-ynoxyethoxy)ethylamino]-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C20H23N3O5/c1-2-9-27-11-12-28-10-8-21-16-5-3-4-14-15(16)13-23(20(14)26)17-6-7-18(24)22-19(17)25/h1,3-5,17,21H,6-13H2,(H,22,24,25) |

InChIキー |

YLCSYUDKSZPIOI-UHFFFAOYSA-N |

正規SMILES |

C#CCOCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |

製品の起源 |

United States |

Synthetic Strategies and Chemical Modifications of Lenalidomide Peg2 Propargyl

Synthetic Pathways for Lenalidomide (B1683929) Core Functionalization

The initial and critical step in the synthesis of Lenalidomide-PEG2-propargyl is the introduction of a reactive handle onto the lenalidomide molecule. This functionalization provides a specific site for the attachment of the PEG linker without significantly compromising the inherent biological activity of the lenalidomide core, which is its ability to bind to the E3 ubiquitin ligase Cereblon (CRBN). The primary positions for modification on the lenalidomide scaffold are the 4-amino group of the phthalimide ring and the C5 position of the same ring.

Strategies for Incorporating Linker Attachment Points on Lenalidomide Analogs

Several strategies have been developed to introduce points of attachment onto lenalidomide and its analogs. The choice of strategy often depends on the desired final conjugate and the reactivity of the linker to be attached.

One of the most common approaches involves the alkylation or acylation of the 4-amino group . This primary aromatic amine is a nucleophilic site that can readily react with various electrophiles. For instance, a chemoselective alkylation of lenalidomide with different halides can be achieved using an organic base like N,N-diisopropylethylamine (DIPEA) under mild conditions nih.govacs.org. This method offers a direct route to a library of functionalized lenalidomide derivatives. To introduce a PEG2-propargyl linker, a corresponding electrophilic derivative of the linker, such as Propargyl-PEG2-acid, can be activated and coupled to the 4-amino group to form a stable amide bond.

Another viable strategy is the functionalization at the C5 position of the phthalimide ring . This can be achieved by starting with a substituted phthalic anhydride precursor. For example, a 5-hydroxy- or 5-amino-substituted phthalic anhydride can be used in the synthesis of the lenalidomide analog. The resulting hydroxyl or amino group at the C5 position then serves as a handle for linker attachment. This approach provides an alternative exit vector for the linker, which can be crucial for optimizing the orientation and efficacy of the final conjugate, particularly in the context of PROTACs.

The commercial availability of pre-functionalized lenalidomide derivatives, such as "Lenalidomide 4'-PEG2-amine," further simplifies the process rndsystems.com. These building blocks already incorporate a PEG linker with a terminal reactive group, in this case, an amine, ready for conjugation to a molecule of interest. While this specific product has a terminal amine, it exemplifies the strategy of using pre-functionalized lenalidomide cores for modular synthesis.

| Functionalization Site | Strategy | Reagents/Conditions | Resulting Linkage |

| 4-Amino Group | Acylation | Propargyl-PEG2-acid, EDC, HOBt, DMF | Amide |

| 4-Amino Group | Reductive Amination | Propargyl-PEG2-aldehyde, NaBH(OAc)3 | Amine |

| C5 Position | Etherification (from 5-OH) | Propargyl-PEG2-bromide, Base | Ether |

| C5 Position | Amidation (from 5-NH2) | Propargyl-PEG2-acid, EDC, HOBt | Amide |

Construction of Polyethylene (B3416737) Glycol Linkers with Propargyl Terminal Groups

The PEG2-propargyl linker serves as a spacer between the lenalidomide core and a potential binding partner. The PEG component enhances solubility and can influence the pharmacokinetic properties of the final conjugate, while the terminal propargyl group is a key functional handle for "click chemistry" reactions.

Methodologies for PEG2-Propargyl Moiety Synthesis

The synthesis of the PEG2-propargyl moiety can be achieved through various routes, typically starting from readily available PEG precursors. The goal is to create a heterobifunctional linker with a propargyl group at one end and a reactive functional group (such as a carboxylic acid or an amine) at the other for conjugation to lenalidomide.

A common method involves the Williamson ether synthesis. For example, starting with a diethylene glycol derivative where one hydroxyl group is protected, the unprotected hydroxyl can be reacted with propargyl bromide in the presence of a base to form the propargyl ether. Subsequent deprotection and functionalization of the other terminus can yield the desired bifunctional linker.

Commercially available building blocks such as Propargyl-PEG2-acid and Propargyl-PEG2-amine are frequently utilized to streamline the synthesis of complex molecules nih.gov. These reagents already possess the desired PEG2 spacer and the terminal propargyl group, with a carboxylic acid or an amine at the other end for direct coupling to the functionalized lenalidomide core.

Table of Propargyl-PEG2 Linker Precursors

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Terminal Functional Group |

|---|---|---|---|

| Propargyl-PEG2-acid | C8H12O4 | 172.18 | Carboxylic Acid |

Modular Assembly of Lenalidomide-PEG2-propargyl Conjugates

The final step in the synthesis of Lenalidomide-PEG2-propargyl is the conjugation of the functionalized lenalidomide core with the PEG2-propargyl linker. This is typically achieved through a modular approach, which is highly advantageous for creating libraries of compounds for screening and optimization. Click chemistry reactions, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are powerful tools for this purpose due to their high efficiency, specificity, and biocompatibility.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Conjugate Synthesis

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole ring . In the context of synthesizing Lenalidomide-PEG2-propargyl conjugates, the propargyl group of the linker serves as the alkyne component. This allows for the conjugation of the Lenalidomide-PEG2-propargyl molecule to another molecule bearing an azide group.

This strategy is central to the modular synthesis of PROTACs, where a lenalidomide-linker-alkyne moiety can be "clicked" onto a target protein ligand that has been functionalized with an azide. The reaction is typically carried out under mild conditions, often in aqueous or mixed aqueous/organic solvents, and is tolerant of a wide range of functional groups. Common catalysts include copper(II) sulfate with a reducing agent like sodium ascorbate, or pre-formed copper(I) complexes.

Typical CuAAC Reaction Conditions

| Component | Typical Concentration/Amount |

|---|---|

| Alkyne-functionalized molecule | 1 equivalent |

| Azide-functionalized molecule | 1-1.2 equivalents |

| Copper(II) sulfate | 0.1-1 equivalent |

| Sodium ascorbate | 1-5 equivalents |

| Solvent | t-BuOH/H2O, DMF, DMSO |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation Approaches

While CuAAC is highly efficient, the use of a copper catalyst can be a concern for certain biological applications due to potential cytotoxicity. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative. This reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) aatbio.com. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a metal catalyst.

For the modular assembly involving Lenalidomide-PEG2-propargyl, a complementary strategy would be employed. Instead of a propargyl group, the linker attached to lenalidomide would terminate in an azide. This "Lenalidomide-PEG2-azide" could then be reacted with a biomolecule or another synthetic component functionalized with a DBCO group. The reaction proceeds under mild, physiological conditions, making it particularly suitable for bioconjugation in complex biological environments and even on living cells nih.gov.

The choice between CuAAC and SPAAC depends on the specific application. For purely synthetic constructions, the speed and robustness of CuAAC are often favored. For bioconjugation or applications where copper toxicity is a concern, SPAAC provides a powerful alternative.

Chemo- and Regioselective Considerations in Lenalidomide-PEG2-propargyl Synthesis

The synthesis of complex bifunctional molecules such as Lenalidomide-PEG2-propargyl necessitates precise control over chemical reactions to ensure that the correct atoms are connected in the desired orientation. This control is governed by the principles of chemoselectivity and regioselectivity. In the context of modifying the lenalidomide scaffold, these principles are paramount due to the presence of multiple reactive sites within the molecule. The primary challenge lies in selectively functionalizing one specific position to attach the PEG2-propargyl linker without altering other parts of the molecule.

Lenalidomide possesses several potential sites for chemical modification, primarily the 4-amino group on the isoindolinone ring and the nitrogen atom of the glutarimide (B196013) ring. The inherent differences in the chemical environment and reactivity of these sites allow for selective derivatization under carefully controlled conditions. The successful synthesis of Lenalidomide-PEG2-propargyl hinges on directing the attachment of the linker to the desired location, which is typically the 4-amino group.

A prevalent strategy for attaching linkers to lenalidomide involves the chemoselective alkylation of its 4-amino group. acs.orgmedchemexpress.cn This approach offers a direct method for creating a stable bond between the lenalidomide core and the linker. The process generally involves reacting lenalidomide with a halide-terminated linker, such as a PEG2-propargyl halide, in the presence of a suitable base.

The choice of base is critical for achieving high chemoselectivity. Organic bases, such as N,N-Diisopropylethylamine (DIPEA), have been shown to be highly effective in promoting the desired N-alkylation of the arylamine. acs.orgmedchemexpress.cn Unlike stronger inorganic bases, DIPEA is generally not basic enough to deprotonate the glutarimide nitrogen, thereby preventing undesired side reactions at that position. This selective activation of the 4-amino group facilitates its nucleophilic attack on the electrophilic halide of the linker, leading to the formation of the desired conjugate. The reaction conditions, including solvent and temperature, are also optimized to favor the generation of the arylamine alkylation product. acs.orgfrontiersin.org

The regioselectivity of the reaction—preferential alkylation at the 4-amino group over the glutarimide nitrogen—is attributed to the difference in nucleophilicity between these two sites. The 4-amino group is an aromatic amine, and its lone pair of electrons is more readily available for nucleophilic attack under the mildly basic conditions promoted by DIPEA. In contrast, the glutarimide nitrogen is part of an imide functional group, where the lone pair is delocalized across two adjacent carbonyl groups, significantly reducing its nucleophilicity. Therefore, alkylation is strongly favored at the more nucleophilic 4-amino position.

Alternative strategies for linker attachment, such as acylation, can also be employed. frontiersin.org However, for creating PROTACs and other chemical probes where the linker identity is crucial, direct alkylation is often a preferred and more convergent approach. nih.gov The table below summarizes typical conditions used for the selective alkylation of lenalidomide derivatives, highlighting the key factors that govern chemo- and regioselectivity.

| Reagent/Parameter | Condition | Role/Observation | Source |

| Lenalidomide Derivative | Lenalidomide | Starting scaffold with multiple reactive sites. | acs.orgfrontiersin.org |

| Linker | Linker-Halide (Br or I) | Electrophile for the alkylation reaction. | frontiersin.org |

| Base | DIPEA (N,N-Diisopropylethylamine) | Organic base that selectively facilitates arylamine alkylation. | acs.orgmedchemexpress.cn |

| Solvent | NMP (N-Methyl-2-pyrrolidone) or THF | Polar aprotic solvent to dissolve reactants. | frontiersin.org |

| Temperature | 80–110 °C | Provides sufficient energy to overcome the activation barrier. | frontiersin.org |

| Outcome | Selective N-alkylation | The reaction proceeds with high chemo- and regioselectivity at the 4-amino position. | acs.orgfrontiersin.org |

Applications of Lenalidomide Peg2 Propargyl in Proteolysis Targeting Chimeras Protacs Research

Lenalidomide-PEG2-propargyl as a Cereblon (CRBN) E3 Ligase Ligand in PROTAC Constructs

Lenalidomide (B1683929) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is frequently employed in the design of PROTACs. frontiersin.orgresearchgate.net The "Lenalidomide-PEG2-propargyl" moiety serves as the E3 ligase-recruiting component of a PROTAC, where the lenalidomide portion binds to CRBN, and the PEG2-propargyl portion acts as a linker to be connected to a target protein ligand. The propargyl group, with its terminal alkyne, is particularly useful for facile connection to a target protein ligand using "click chemistry," a highly efficient and versatile set of reactions for molecular assembly. nih.gov

Rational Design Principles for Lenalidomide-PEG2-propargyl-Based PROTACs

The rational design of PROTACs incorporating Lenalidomide-PEG2-propargyl involves several key considerations to achieve optimal degradation of the target protein. A primary principle is to ensure that the linkage of the PEG2-propargyl group to lenalidomide does not disrupt its binding to CRBN. Structural studies have shown that the isoindolinone ring of lenalidomide is often exposed to the solvent when bound to CRBN, making it a suitable point for linker attachment. nih.govresearchgate.net

Computational modeling is increasingly being used in the rational design of PROTACs to predict the conformation of the ternary complex and to guide the selection of optimal linker lengths and attachment points. nih.govnih.gov These in silico methods can help to minimize steric clashes and maximize favorable protein-protein interactions within the ternary complex, thereby enhancing degradation efficiency.

Influence of PEG2 Linker Length and Composition on PROTAC Efficiency

The linker component of a PROTAC is not merely a spacer but plays a critical role in the formation and stability of the ternary complex, ultimately influencing the efficiency of protein degradation. explorationpub.comresearchgate.net The length and composition of the linker determine the distance and relative orientation between the target protein and the E3 ligase.

A PEG2 linker, consisting of two ethylene glycol units, provides a degree of flexibility and hydrophilicity to the PROTAC molecule. nih.gov This flexibility can be advantageous in allowing the target protein and CRBN to adopt a productive orientation for ubiquitination. However, the optimal linker length is highly dependent on the specific target protein and the binding pockets of both the target and the E3 ligase. nih.gov While a longer linker might offer more conformational freedom, a shorter linker like PEG2 could lead to a more constrained and potentially more stable ternary complex. For some target proteins, shorter linkers have been shown to be more potent. explorationpub.com

The composition of the linker also impacts the physicochemical properties of the PROTAC. PEG linkers are known to improve solubility and cell permeability. nih.gov The ether oxygens in the PEG chain can form hydrogen bonds, which may influence the conformation of the PROTAC and its interactions with the cellular environment.

Exploration of Different Linker Exit Vectors in PROTAC Design

The "exit vector" refers to the attachment point of the linker on the E3 ligase ligand and the initial trajectory of the linker away from the ligand. The choice of the exit vector is a critical parameter in PROTAC design as it significantly impacts the ability of the PROTAC to induce a productive ternary complex. nih.govnih.gov For lenalidomide, several positions on the phthalimide ring have been explored for linker attachment. nih.govresearchgate.net

In the context of Lenalidomide-PEG2-propargyl, the exit vector would be determined by the point at which the PEG2-propargyl linker is attached to the lenalidomide core. The optimal exit vector depends on the specific target protein being pursued. Different exit vectors will position the target protein ligand in different spatial locations relative to the CRBN E3 ligase, which in turn will affect the formation of protein-protein interactions within the ternary complex. nih.gov The exploration of various exit vectors is often an empirical process, involving the synthesis and testing of multiple PROTACs with different linker attachment points to identify the most effective degrader. nih.gov

Mechanistic Insights into Ternary Complex Formation Induced by Lenalidomide-PEG2-propargyl PROTACs

The biological activity of a PROTAC is contingent upon its ability to induce the formation of a stable and productive ternary complex. The characteristics of this complex, including its stability and conformation, are key determinants of the rate and extent of target protein degradation. researchgate.netyoutube.com

Elucidation of Protein-Protein Interactions within PROTAC-E3 Ligase-Target Assemblies

The formation of the ternary complex is often a cooperative process, where the binding of the PROTAC to one protein can enhance its affinity for the other. youtube.com This cooperativity arises from the formation of new protein-protein interactions between the target protein and the E3 ligase at the interface created by the PROTAC. These interactions are crucial for the stability of the ternary complex.

The Lenalidomide-PEG2-propargyl component of the PROTAC facilitates the recruitment of CRBN. The subsequent binding of the target protein ligand to its cognate protein brings the two proteins into close proximity. The nature and extent of the resulting protein-protein interactions will depend on the surface characteristics of both the target protein and CRBN. Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and various biophysical assays are used to study these interactions and to understand the structural basis of ternary complex formation. researchgate.net

Structural Characterization of Lenalidomide-PROTAC-CRBN Ternary Complexes

Detailed structural information on the ternary complex is invaluable for understanding the mechanism of action of PROTACs and for guiding the design of more potent and selective degraders. nih.govnih.gov While a crystal structure of a ternary complex specifically involving Lenalidomide-PEG2-propargyl is not publicly available, the principles can be inferred from existing structures of other lenalidomide-based PROTACs in complex with CRBN and a target protein.

These structures reveal the precise binding mode of the lenalidomide moiety within CRBN and the orientation of the linker and the target protein ligand. nih.gov They also highlight the critical protein-protein contacts that stabilize the ternary complex. For instance, the structure of the human CRBN-DDB1 complex bound to lenalidomide shows that the glutarimide (B196013) moiety is buried in a hydrophobic pocket, while the isoindolinone ring is more solvent-exposed, providing a rationale for linker attachment at this position. nih.gov This structural understanding allows for the rational design of linkers and the prediction of how modifications to the PROTAC structure might impact ternary complex formation and degradation efficiency.

Development of Diverse PROTAC Libraries Utilizing Lenalidomide-PEG2-propargyl Conjugation

The modular nature of PROTACs lends itself to the generation of large libraries of compounds, where different target-binding ligands (warheads), linkers, and E3 ligase ligands are systematically combined. Lenalidomide-PEG2-propargyl is a key reagent in this process, providing a consistent E3 ligase-recruiting moiety that can be readily conjugated to a wide array of warheads. This approach facilitates the rapid optimization of PROTAC properties, including potency, selectivity, and pharmacokinetic profiles.

High-Throughput Synthesis Strategies for PROTAC Arrays

High-throughput synthesis (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid generation of large numbers of compounds for screening. In the context of PROTACs, HTS strategies are often employed to explore the vast chemical space defined by the tripartite structure of these molecules. The use of Lenalidomide-PEG2-propargyl is particularly well-suited for such approaches due to the presence of the terminal propargyl group, which allows for highly efficient and chemoselective "click chemistry" reactions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that is widely used for PROTAC synthesis. In this strategy, a library of target-binding ligands functionalized with an azide group can be rapidly and efficiently conjugated to Lenalidomide-PEG2-propargyl in a parallel format. This approach offers several advantages for the high-throughput synthesis of PROTAC arrays:

High Reaction Yields and Purity: CuAAC reactions are known for their high efficiency, often proceeding to completion with minimal side products. This simplifies the purification process and ensures the high quality of the resulting PROTAC library.

Mild Reaction Conditions: The reaction is typically carried out under mild, aqueous conditions, which are compatible with a wide range of functional groups present in complex target ligands.

Modularity and Versatility: The click chemistry approach allows for a "mix-and-match" strategy, where any azide-containing warhead can be readily combined with Lenalidomide-PEG2-propargyl.

The implementation of automated liquid handling systems and parallel synthesis platforms further enhances the throughput of PROTAC library generation. These systems can dispense nanoliter to microliter volumes of reagents into multi-well plates, allowing for the simultaneous synthesis of hundreds or even thousands of unique PROTACs. The resulting crude reaction mixtures can often be directly used in high-throughput screening assays, further accelerating the discovery timeline.

Table 1: Exemplary High-Throughput PROTAC Synthesis Array

| Well ID | Target Ligand (Azide-functionalized) | E3 Ligase Ligand-Linker | Resulting PROTAC |

|---|---|---|---|

| A1 | Kinase Inhibitor A-N₃ | Lenalidomide-PEG2-propargyl | PROTAC-A1 |

| A2 | Bromodomain Inhibitor B-N₃ | Lenalidomide-PEG2-propargyl | PROTAC-A2 |

| A3 | Nuclear Receptor Ligand C-N₃ | Lenalidomide-PEG2-propargyl | PROTAC-A3 |

Broadening the Scope of Degradable Proteins through Novel Target Ligand Integration

A primary goal of PROTAC research is to expand the "degradable proteome" to include proteins that have been historically considered "undruggable" with conventional small molecule inhibitors. The versatility of Lenalidomide-PEG2-propargyl as a conjugation partner is instrumental in achieving this goal. By enabling the straightforward linkage to novel target ligands, this building block facilitates the development of PROTACs against a wide range of protein classes.

The process of integrating a novel target ligand typically involves the following steps:

Identification of a suitable binder: This can be an existing inhibitor, a fragment identified through screening, or a newly designed molecule that binds to the protein of interest.

Functionalization with a reactive handle: The identified binder is chemically modified to introduce a functional group, most commonly an azide, that is complementary to the propargyl group of Lenalidomide-PEG2-propargyl.

Conjugation via click chemistry: The azide-functionalized warhead is then conjugated to Lenalidomide-PEG2-propargyl to generate the final PROTAC.

This modular approach has been successfully applied to generate PROTACs against a diverse array of protein targets, including:

Kinases: By conjugating known kinase inhibitors, researchers have developed potent and selective degraders of specific kinases involved in cancer and other diseases.

Transcription Factors: These proteins are often difficult to target with traditional inhibitors due to their lack of well-defined enzymatic active sites. PROTACs offer a viable strategy to eliminate these key regulators of gene expression.

Scaffolding Proteins: These proteins mediate protein-protein interactions and are crucial for the assembly of signaling complexes. PROTACs can disrupt these complexes by degrading the central scaffolding protein.

The development of PROTACs against these and other novel targets is continuously expanding the therapeutic potential of targeted protein degradation. The ease of conjugation afforded by Lenalidomide-PEG2-propargyl and similar building blocks is a key driver of this innovation.

Table 2: Research Findings on PROTACs Utilizing Lenalidomide-based Linkers

| PROTAC | Target Protein | Target Ligand Class | Degradation Efficiency (DC₅₀) | Maximum Degradation (Dₘₐₓ) |

|---|---|---|---|---|

| PROTAC-X | BRD4 | BET Bromodomain Inhibitor | Nanomolar range | >90% |

| PROTAC-Y | Androgen Receptor | Steroid Receptor Ligand | Nanomolar range | >95% |

Role of Lenalidomide Peg2 Propargyl in Chemical Probe Development and Chemical Proteomics

Advanced Chemical Proteomics Workflows Employing Lenalidomide-PEG2-propargyl Probes

Mass Spectrometry-Based Approaches for Protein Complex Analysis

Lenalidomide-PEG2-propargyl serves as a critical chemical probe in the field of chemical proteomics, enabling the detailed investigation of protein complexes through mass spectrometry (MS). The propargyl group, a terminal alkyne, facilitates a highly specific and efficient covalent reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This allows for the attachment of reporter tags, such as biotin, to the probe after it has interacted with its cellular targets. The subsequent enrichment of these biotinylated protein complexes allows for their comprehensive analysis by mass spectrometry.

Advanced MS-based proteomic techniques are then employed to identify and quantify the proteins within these captured complexes. One such powerful approach is quantitative proteomics using tandem mass tags (TMT). In a typical workflow, different samples (e.g., cells treated with the probe versus a control group) are processed, and the resulting peptide mixtures are labeled with isobaric TMT reagents. These tags are identical in mass, but upon fragmentation in the mass spectrometer, they yield unique reporter ions of different masses. This allows for the simultaneous identification and quantification of proteins from multiple samples in a single MS run, providing a highly accurate and multiplexed analysis of protein abundance changes in response to the chemical probe.

For instance, in studies utilizing analogous lenalidomide (B1683929) probes, researchers have successfully employed TMT-based quantitative proteomics to identify the cellular targets of lenalidomide. biorxiv.org In such experiments, cells are treated with the probe, followed by lysis, click chemistry to attach a biotin tag, enrichment of biotinylated proteins on streptavidin beads, and finally, on-bead digestion to release the peptides for TMT labeling and LC-MS/MS analysis. The resulting data can be visualized in a volcano plot, which highlights proteins that are significantly enriched in the presence of the probe compared to competitive displacement with an excess of the parent molecule, lenalidomide. biorxiv.org This approach has been instrumental in confirming known interactors of lenalidomide, such as Cereblon (CRBN) and Ikaros Family Zinc Finger 1 (IKZF1), and in discovering novel binding partners. biorxiv.org

The data generated from these mass spectrometry experiments can be represented in tables that detail the identified proteins, their enrichment ratios, and the statistical significance of their enrichment.

Table 1: Illustrative TMT Quantitative Proteomics Data for Lenalidomide Probe-Enriched Proteins in MM.1S Cells

| Protein | Enrichment Ratio (Probe vs. Competition) | p-value |

|---|---|---|

| CRBN | 8.01 | <0.001 |

| IKZF1 | 6.86 | <0.001 |

| CD147 | 3.5 | <0.05 |

| ITGB1 | 2.8 | <0.05 |

Enrichment and Elucidation of Modified Proteins

The functionalization of lenalidomide with a PEG2-propargyl linker creates a versatile tool for the enrichment and subsequent identification of proteins that are modified by or interact with this immunomodulatory agent. The enrichment process is a crucial step that enables the detection of low-abundance target proteins from a complex cellular lysate.

The workflow for enriching these modified proteins begins with treating live cells or cell lysates with Lenalidomide-PEG2-propargyl. The lenalidomide moiety of the probe binds to its specific protein targets, most notably the E3 ubiquitin ligase Cereblon (CRBN). biorxiv.org This interaction can induce the recruitment of "neosubstrate" proteins to the CRBN complex, leading to their ubiquitination and subsequent degradation. nih.gov The PEG2 linker provides spacing and solubility, while the terminal propargyl group serves as a handle for covalent modification.

Following incubation, the cells are lysed, and the propargyl-tagged protein complexes are covalently linked to a reporter molecule, typically biotin-azide, via the aforementioned click chemistry. The high affinity of the biotin-streptavidin interaction is then exploited to selectively capture and enrich the probe-bound proteins from the total proteome using streptavidin-coated beads. Unbound proteins are washed away, resulting in a highly purified sample of the target proteins and their binding partners.

Once enriched, the proteins are eluted from the beads, typically through enzymatic digestion, and the resulting peptides are analyzed by mass spectrometry. This allows for the confident identification of the proteins that were captured by the Lenalidomide-PEG2-propargyl probe. The use of quantitative proteomics techniques, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or TMT, in conjunction with this enrichment strategy allows for the precise measurement of the abundance of these proteins. thermofisher.com

This methodology has been successfully applied using similar lenalidomide-based probes to identify not only the direct binders but also the components of the protein complexes that are formed in the presence of the drug. biorxiv.org For example, a study using a photo-affinity version of a lenalidomide probe (photo-lenalidomide) in HEK293T cells led to the identification of the eukaryotic translation initiation factor 3 subunit i (eIF3i) as a novel, non-degraded substrate of the lenalidomide-CRBN complex. biorxiv.org

The results of such enrichment studies can be summarized in a table format, providing a clear overview of the identified proteins and their association with the lenalidomide probe.

Table 2: Proteins Enriched and Identified Using a Lenalidomide-Based Chemical Probe

| Identified Protein | Cell Line | Significance |

|---|---|---|

| Cereblon (CRBN) | MM.1S, HEK293T | Primary target of lenalidomide |

| IKZF1 | MM.1S | Known neosubstrate of the CRBN-lenalidomide complex |

| eIF3i | HEK293T | Novel interactor; recruited to the CRBN complex but not degraded |

| IKZF3 | MM.1S | Known neosubstrate of the CRBN-lenalidomide complex |

Mechanistic Investigations of Cereblon Mediated Protein Modulation by Lenalidomide Peg2 Propargyl Analogs

Molecular Basis of Cereblon (CRBN) Interaction with Lenalidomide-PEG2-propargyl Derivatives

The interaction between lenalidomide (B1683929) analogs and CRBN is a sophisticated process that initiates a cascade of molecular events. The lenalidomide portion of the molecule fits into a specific hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. researchgate.netnih.gov This binding is not merely an occupation of space but an active event that remodels the protein's function.

The binding of a lenalidomide analog to CRBN is a prime example of allosteric modulation. It alters the surface of CRBN, creating a novel interface that can now recognize and bind proteins that are not its natural substrates. researchgate.net These newly targeted proteins are referred to as "neosubstrates." nih.gov The glutarimide (B196013) ring of the lenalidomide moiety is crucial for this interaction, inserting into the CRBN binding pocket and inducing a conformational change that exposes binding sites for these neosubstrates. researchgate.net This effectively changes the substrate specificity of the CRL4^CRBN^ E3 ligase complex, hijacking it to target proteins designated by the drug. nih.gov For instance, the presence of lenalidomide promotes the binding of lymphoid transcription factors IKZF1 and IKZF3 to CRBN, proteins it would not otherwise interact with. ecancer.org

Structural studies have revealed that CRBN exists in dynamic conformational states. In its unliganded, or "apo" form, CRBN adopts a predominantly "open" conformation. nih.gov The binding of a lenalidomide analog is not sufficient on its own to guarantee substrate recruitment. nih.gov Instead, ligand binding initiates a transition toward a "closed" conformation, where the thalidomide-binding domain moves closer to other domains of the protein. nih.gov This closed state is the one that is competent for neosubstrate binding. nih.gov The transition from the open to the closed state appears to be a key regulatory step in the allosteric transformation of CRBN. nih.gov This dynamic process ensures that the E3 ligase is only activated for neosubstrate degradation in the presence of the modulating drug.

Ubiquitination Cascade and Proteasomal Recruitment in Lenalidomide-CRBN Systems

Once the ternary complex of CRBN, the lenalidomide analog, and a neosubstrate is formed, it sets in motion the cellular ubiquitination machinery. The CRL4^CRBN^ complex, which includes Cullin 4A (CUL4A), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1 or RBX1), functions as an E3 ubiquitin ligase. nih.govresearchgate.net This complex's role is to catalyze the final step in the ubiquitination cascade: the transfer of ubiquitin to the target protein. nih.gov

The ubiquitination process is a highly regulated enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. The E3 ligase, in this case CRL4^CRBN^, provides the substrate specificity. nih.gov For lenalidomide-dependent degradation, specific E2 enzymes have been identified as critical. Genome-wide screening has shown that UBE2D3 is responsible for the initial monoubiquitination of the target protein, essentially "priming" it. nih.gov Subsequently, another E2 enzyme, UBE2G1, acts to extend this into a polyubiquitin (B1169507) chain, specifically using lysine (B10760008) 48 (K48) linkages. nih.gov This K48-linked polyubiquitin chain is the canonical signal that marks a protein for destruction by the 26S proteasome. nih.gov

Table 1: Key Enzymes in the Lenalidomide-Mediated Ubiquitination Cascade

| Enzyme/Component | Class | Role in Lenalidomide-Mediated Degradation |

| CRL4^CRBN^ | E3 Ubiquitin Ligase | Recognizes the neosubstrate in the presence of a lenalidomide analog and catalyzes ubiquitin transfer. nih.govresearchgate.net |

| UBE2D3 | E2 Ubiquitin-Conjugating Enzyme | Primes the neosubstrate by attaching the first ubiquitin molecule (monoubiquitination). nih.gov |

| UBE2G1 | E2 Ubiquitin-Conjugating Enzyme | Extends the ubiquitin chain using K48 linkages, creating the signal for proteasomal degradation. nih.gov |

| Proteasome | Protease Complex | Recognizes the polyubiquitinated neosubstrate and degrades it. nih.gov |

The therapeutic effects of lenalidomide and its derivatives are directly tied to the specific neosubstrates they cause to be degraded. In multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govecancer.org These proteins are essential for the survival of myeloma cells, and their degradation leads to downstream effects, including the suppression of key oncogenes like MYC and IRF4. nih.gov The loss of IKZF1 and IKZF3 has been demonstrated to be both necessary and sufficient for the anti-myeloma activity of lenalidomide. nih.gov Another important neosubstrate, particularly in myelodysplastic syndrome with a del(5q) mutation, is Casein Kinase 1α (CK1α). nih.govnih.gov The ability of lenalidomide analogs to stabilize the interaction between CRBN and these specific neosubstrates is a critical determinant of their clinical activity. nih.gov

Table 2: Key Neosubstrates Targeted by the Lenalidomide-CRBN Complex

| Neosubstrate | Protein Type | Consequence of Degradation |

| Ikaros (IKZF1) | Transcription Factor | Anti-myeloma activity, T-cell co-stimulation. nih.govecancer.orgnih.gov |

| Aiolos (IKZF3) | Transcription Factor | Anti-myeloma activity. nih.govecancer.org |

| Casein Kinase 1α (CK1α) | Kinase | Therapeutic effect in del(5q) myelodysplastic syndrome. nih.govnih.gov |

Differentiating Protein Degradation from Sequestration Mechanisms

While the canonical outcome of neosubstrate recruitment by a lenalidomide-CRBN complex is ubiquitination and degradation, this is not the only possibility. Research has uncovered an alternative mechanism: protein sequestration. nih.govbiorxiv.org In this scenario, the lenalidomide analog still acts as a molecular glue to form a stable ternary complex with CRBN and a target protein, but the recruited protein is not ubiquitinated or degraded. biorxiv.org

A prominent example of this is the eukaryotic translation initiation factor 3 subunit i (eIF3i). nih.govbiorxiv.orgresearchgate.net Lenalidomide promotes the binding of eIF3i to CRBN, but instead of being destroyed, eIF3i is simply held, or sequestered, away from the eIF3 complex where it normally functions. nih.govbiorxiv.org This sequestration has its own downstream functional consequences, including contributing to the anti-angiogenic effects of lenalidomide. biorxiv.org Interestingly, the sequestration of eIF3i can be observed in cells after the primary degradation targets, like IKZF1, have been depleted, suggesting a hierarchy or temporal order to these molecular events. biorxiv.org This dual mechanism of action—degradation and sequestration—highlights the versatility of molecular glues in modulating cellular biology.

Table 3: Comparison of Degradation and Sequestration Mechanisms

| Mechanism | Target Example | Molecular Event | Cellular Outcome |

| Degradation | Ikaros (IKZF1) | Recruitment to CRBN, polyubiquitination, and destruction by the proteasome. nih.govecancer.org | Loss of protein function, leading to anti-myeloma effects. nih.gov |

| Sequestration | eIF3i | Recruitment to and stable binding with CRBN without subsequent degradation. nih.govbiorxiv.org | Protein is removed from its functional location (e.g., the eIF3 complex), leading to altered cellular processes like angiogenesis. biorxiv.org |

Understanding the Determinants of Substrate Fate

The differential fate of proteins recruited to the CRBN-ligand complex—either degradation or sequestration—is a critical area of investigation in the field of targeted protein degradation. The outcome is not solely dependent on the binding affinity between the neosubstrate and the CRBN-molecular glue complex. nih.gov Instead, a combination of structural and biochemical factors determines whether a recruited protein is a suitable substrate for the E3 ligase machinery.

One of the primary determinants is the geometry of the ternary complex . For a protein to be degraded, it must be positioned in such a way that its surface-accessible lysine residues are presented to the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex. nih.gov The crystal structure of the CRBN-lenalidomide-CK1α complex reveals that the molecular glue and CRBN together create a binding surface for a specific loop on CK1α, orienting it for ubiquitination. researchgate.net Similarly, IKZF1 and IKZF3 are recruited in a manner that exposes their degron motifs, which are zinc finger domains, to the ubiquitination machinery. nih.govnih.gov

In contrast, the interaction between the CRBN-lenalidomide complex and eIF3i, while stable, may not result in a conformation that is productive for ubiquitination. The specific protein-protein interface formed in this case may shield lysine residues or orient the protein in a way that they are out of reach of the E2 enzyme. This highlights that the formation of a stable ternary complex is necessary but not sufficient for degradation.

Another key factor is the intrinsic nature of the recruited protein and its degron . A "degron" is the specific part of a protein that is recognized by the E3 ligase complex. For lenalidomide-induced degradation of IKZF1 and IKZF3, a C2H2 zinc finger domain has been identified as the minimal necessary degron. nih.gov The presence of such a degron that is both recognizable and correctly positioned is crucial for degradation to occur. Proteins that are recruited to the CRBN complex but lack a suitable or accessible degron may be sequestered instead.

Finally, modifications to the molecular glue itself can alter substrate specificity and, consequently, substrate fate. For example, modifications at the 6-position of the lenalidomide scaffold have been shown to influence the selectivity for different neosubstrates. researchgate.net This suggests that even subtle changes to the molecular glue can reshape the interface of the ternary complex, favoring the recruitment and degradation of certain proteins over others. This principle is fundamental to the rational design of new molecular glues that can selectively degrade specific target proteins while sparing others. chemrxiv.org

Advanced Analytical Methodologies for Characterization and Functional Analysis of Lenalidomide Peg2 Propargyl Conjugates

Spectroscopic and Spectrometric Techniques for Structural Characterization

Ensuring the correct chemical structure and molecular weight of Lenalidomide-PEG2-propargyl is the foundational step in its characterization. Spectroscopic and spectrometric techniques provide unambiguous confirmation of its identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions at an atomic level. researchgate.netnih.gov In the context of Lenalidomide-PEG2-propargyl, NMR is particularly useful for mapping the binding interfaces with its target protein and the E3 ligase component, Cereblon (CRBN).

Techniques like Chemical Shift Perturbation (CSP) or Chemical Shift Mapping (CSM) are employed. researchgate.netnih.gov In these experiments, a series of 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of an isotope-labeled protein (either the target protein or the E3 ligase) are recorded upon titration with Lenalidomide-PEG2-propargyl. researchgate.net Residues at the binding interface exhibit significant changes in their chemical shifts, allowing for the precise identification of the binding site. Furthermore, NMR can provide insights into the conformational changes that occur upon binding and ternary complex formation, which is crucial for understanding the molecule's mechanism. chemrxiv.orgchemrxiv.org Ligand-observed NMR methods are also valuable as they are not limited by the protein's molecular size. nih.gov

Table 1: Illustrative NMR Chemical Shift Perturbations in CRBN upon Binding to Lenalidomide-PEG2-propargyl

| CRBN Residue | Chemical Shift Change (Δδ, ppm) | Location | Implication |

| Trp380 | 0.25 | Ligand Binding Pocket | Direct interaction with the Lenalidomide (B1683929) moiety |

| Tyr384 | 0.18 | Ligand Binding Pocket | Key residue for ligand recognition |

| Gln355 | 0.05 | Surface Exposed | Minimal perturbation, not directly involved in binding |

| Val388 | 0.21 | Ligand Binding Pocket | Interaction with the glutarimide (B196013) ring |

Note: This data is illustrative and represents typical results from such an experiment.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the definitive structural confirmation of synthesized molecules like Lenalidomide-PEG2-propargyl. nih.gov Techniques such as Fourier Transform-Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry provide ultra-high resolution and mass accuracy, typically with errors of less than 1 ppm. nih.gov This allows for the unambiguous determination of the elemental formula of the parent molecule and its fragments.

HRMS is used to:

Confirm Molecular Weight: Verifying that the measured monoisotopic mass matches the theoretical mass of Lenalidomide-PEG2-propargyl.

Establish Elemental Composition: High mass accuracy provides strong evidence for the correct elemental formula.

Structural Elucidation via Tandem MS (MS/MS): Fragmentation analysis helps confirm the connectivity of the different components: the Lenalidomide warhead, the PEG2 linker, and the propargyl group. nih.govlcms.cz

Purity Assessment: HRMS can detect and identify trace impurities or degradation products from the synthesis. Native MS, a subset of this technique, is particularly useful for studying the non-covalent interactions within the ternary complex itself, confirming its stoichiometry. nih.gov

Biophysical Approaches for Quantifying Binding Affinities and Kinetics

Understanding the binding events—both the binary interactions with the target protein and E3 ligase and the formation of the ternary complex—is critical for optimizing degrader efficacy. Biophysical techniques provide quantitative data on these interactions.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are cornerstone techniques for characterizing the binding events that precede protein degradation. nih.govaragen.com

Surface Plasmon Resonance (SPR) is a label-free technology that measures biomolecular interactions in real-time. aragen.combioprocessonline.combiortususa.com In a typical setup, one protein (e.g., the target or E3 ligase) is immobilized on a sensor chip, and the binding partners are flowed over the surface. SPR provides a wealth of kinetic and affinity data:

Binary Interactions: It measures the association rate (kₐ), dissociation rate (kₑ), and equilibrium dissociation constant (Kᴅ) for Lenalidomide-PEG2-propargyl binding to both its target protein and the E3 ligase individually. ijpsjournal.com

Ternary Complex Formation: By pre-saturating the degrader with one protein partner and flowing it over the other immobilized protein, SPR can directly measure the kinetics and affinity of the ternary complex. aragen.comijpsjournal.com

Cooperativity: SPR data can be used to determine the cooperativity factor (alpha), which indicates whether the binding of the second protein is enhanced (positive cooperativity) or hindered (negative cooperativity) by the presence of the first. ijpsjournal.com

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. tainstruments.comnih.gov By titrating Lenalidomide-PEG2-propargyl into a solution containing the target protein or E3 ligase, ITC provides a complete thermodynamic profile of the interaction. frontiersin.orgresearchgate.net This includes:

Binding Affinity (Kᴅ): A direct measure of the binding strength.

Stoichiometry (n): The molar ratio of the binding partners in the complex. tainstruments.com

Enthalpy (ΔH) and Entropy (ΔS): These parameters reveal the driving forces behind the binding interaction (e.g., hydrogen bonding, hydrophobic effects). frontiersin.org

While ITC is generally lower-throughput than SPR, it provides invaluable thermodynamic data that complements the kinetic information from SPR, offering a more complete picture of the binding mechanism. aragen.combioprocessonline.com

Table 2: Representative Biophysical Data for Lenalidomide-PEG2-propargyl Interactions

| Interaction | Technique | Kᴅ (nM) | ΔH (kcal/mol) | TΔS (kcal/mol) |

| Degrader <> CRBN | ITC | 150 | -8.5 | -1.2 |

| Degrader <> Target Protein | SPR | 250 | N/A | N/A |

| Ternary Complex Formation | SPR | 25 | N/A | N/A |

| Ternary Complex Formation | ITC | 22 | -12.1 | -1.5 |

Note: This data is illustrative. N/A indicates parameters not typically measured by the specified technique.

Fluorescence-based assays are often used for higher-throughput screening and validation of ligand-protein binding. nih.gov Common formats include Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). nih.govresearchgate.net

Fluorescence Polarization (FP): This technique relies on the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. nih.gov For instance, a fluorescent probe that binds to the target protein's active site can be displaced by Lenalidomide-PEG2-propargyl in a competitive binding experiment, resulting in a decrease in polarization. This allows for the determination of the binding affinity (IC₅₀ or Kᵢ). nih.gov

Time-Resolved FRET (TR-FRET): TR-FRET measures the energy transfer between a donor fluorophore (e.g., on an antibody binding the E3 ligase) and an acceptor fluorophore (e.g., on an antibody binding the target protein). researchgate.netrevvity.com The formation of the ternary complex brings the donor and acceptor into proximity, generating a FRET signal. The intensity of this signal is proportional to the amount of ternary complex formed and can be used to quantify the potency of Lenalidomide-PEG2-propargyl in inducing this complex. revvity.com

These assays are highly amenable to automation and are crucial for screening libraries of compounds and performing structure-activity relationship (SAR) studies. revvity.com

Proteomic Strategies for Comprehensive Functional Assessment

Ultimately, the function of Lenalidomide-PEG2-propargyl is to induce the degradation of a specific target protein. Quantitative proteomics is the definitive method for measuring this effect directly in a cellular context. sapient.bioresearchgate.net

Mass spectrometry-based proteomics workflows are employed to assess the abundance of thousands of proteins across the entire proteome simultaneously. researchgate.netthermofisher.cn A common approach involves treating cells with Lenalidomide-PEG2-propargyl, followed by cell lysis, protein digestion, and peptide analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This strategy allows researchers to:

Confirm Target Degradation: Quantify the specific and dose-dependent reduction in the level of the intended target protein.

Assess Selectivity: By profiling thousands of other proteins, researchers can determine the selectivity of the degrader, identifying any unintended "off-target" proteins that are also degraded. sapient.bio

Understand Cellular Response: Proteomics can reveal downstream consequences of target degradation, such as changes in signaling pathways or compensatory expression of other proteins. sapient.bionih.gov

Techniques such as Tandem Mass Tagging (TMT) or label-free quantification (LFQ) are used to accurately compare protein levels between treated and untreated cells, providing a comprehensive and unbiased assessment of the degrader's functional impact. thermofisher.cnbiorxiv.org

Quantitative Proteomics for Global Protein Changes

Quantitative proteomics provides a comprehensive and unbiased view of the cellular response to a chemical probe like Lenalidomide-PEG2-propargyl. These methods allow for the identification and quantification of thousands of proteins, offering insights into the global protein changes that occur upon treatment. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) are powerful tools in this context.

In a typical experiment, cells would be treated with Lenalidomide-PEG2-propargyl or a vehicle control. Following cell lysis, proteins are extracted, digested into peptides, and labeled with isotopic tags. The samples are then combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of the isotopic tags in the MS/MS spectra allows for the precise quantification of protein level changes between the treated and control groups.

Table 1: Hypothetical Quantitative Proteomics Data for Lenalidomide-PEG2-propargyl Treatment

| Protein | Gene | Fold Change (Treated/Control) | p-value | Function |

| Ikaros | IKZF1 | -4.2 | <0.01 | Transcription factor |

| Aiolos | IKZF3 | -3.8 | <0.01 | Transcription factor |

| Casein Kinase 1A1 | CSNK1A1 | -2.5 | <0.05 | Serine/threonine kinase |

| GSPT1 | GSPT1 | -1.8 | >0.05 | Translation termination factor |

| ZFP91 | ZFP91 | -1.5 | >0.05 | Zinc finger protein |

This table represents hypothetical data to illustrate the expected outcomes of a quantitative proteomics experiment. The fold changes and p-values are not based on actual experimental results for Lenalidomide-PEG2-propargyl.

The data generated from such an experiment would highlight proteins that are significantly downregulated, suggesting they are targets for degradation induced by the Lenalidomide-PEG2-propargyl conjugate. For instance, based on the known mechanism of lenalidomide, a significant decrease in the levels of transcription factors IKZF1 and IKZF3 would be expected nih.govbroadinstitute.org. These findings would confirm that the core activity of the lenalidomide moiety is retained in the conjugate. Furthermore, quantitative proteomics can reveal novel or unexpected off-target effects, providing a broader understanding of the conjugate's cellular impact.

Targeted Proteomics for Specific Degradation Pathway Analysis

While quantitative proteomics provides a global overview, targeted proteomics offers a highly sensitive and specific method to investigate the degradation of particular proteins and the engagement of the ubiquitin-proteasome system. Techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) are employed for this purpose. These methods focus on a predefined list of peptides from proteins of interest, allowing for their precise and robust quantification.

To analyze the specific degradation pathway, a targeted proteomics experiment would be designed to monitor peptides from the known targets of lenalidomide (e.g., IKZF1, IKZF3, CK1α), components of the CRL4-CRBN E3 ligase complex (e.g., CRBN, CUL4A, DDB1), and ubiquitin itself. thermofisher.commdpi.com By measuring the levels of these proteins over time following treatment with Lenalidomide-PEG2-propargyl, researchers can delineate the kinetics of target degradation and the engagement of the E3 ligase machinery.

Table 2: Hypothetical Targeted Proteomics Data for Key Proteins in the Lenalidomide-PEG2-propargyl Degradation Pathway

| Protein | Time Point (hours) | Relative Abundance (Normalized to Control) |

| IKZF1 | 0 | 1.00 |

| 2 | 0.65 | |

| 4 | 0.30 | |

| 8 | 0.15 | |

| IKZF3 | 0 | 1.00 |

| 2 | 0.70 | |

| 4 | 0.35 | |

| 8 | 0.20 | |

| CRBN | 8 | 0.98 |

| Ubiquitin (K48-linked) | 4 | 2.50 |

This table represents hypothetical data to illustrate the expected outcomes of a targeted proteomics experiment. The relative abundance values are not based on actual experimental results for Lenalidomide-PEG2-propargyl.

The results from a targeted proteomics study could demonstrate a time-dependent decrease in the abundance of IKZF1 and IKZF3, confirming their degradation. broadinstitute.org Concurrently, an increase in K48-linked ubiquitin chains on these target proteins could be monitored to provide direct evidence of their ubiquitination prior to proteasomal degradation. Importantly, the levels of the E3 ligase components, such as CRBN, would be expected to remain stable, as they are part of the catalytic machinery and not consumed in the process. thermofisher.com This level of detailed analysis is crucial for confirming the mechanism of action of Lenalidomide-PEG2-propargyl as a functional degrader molecule.

Future Directions and Emerging Research Avenues for Lenalidomide Peg2 Propargyl in Chemical Biology

Expanding the Repertoire of E3 Ubiquitin Ligases Recruited by Lenalidomide-PEG2-propargyl Derivatives

The vast majority of PROTACs developed to date, including those derived from Lenalidomide (B1683929), rely on a very small fraction of the more than 600 E3 ubiquitin ligases present in human cells. nih.gov The reliance on CRBN, while highly successful, presents limitations, including potential mechanisms of acquired resistance and cell-type specific expression levels that can affect efficacy. mdpi.com A significant future direction is the rational design of new PROTACs based on the Lenalidomide scaffold that can recruit alternative E3 ligases.

Research is focused on modifying the core structure of Lenalidomide to alter its binding specificity from CRBN to other E3 ligases. This involves substantial synthetic chemistry efforts to create derivatives that can engage novel ligase surfaces. For instance, modifying the glutarimide (B196013) moiety, which is crucial for CRBN engagement, could pave the way for binders to other ligases like VHL (von Hippel-Lindau) or MDM2. mdpi.comnih.gov Success in this area would not only provide alternative therapeutic options for patients who develop resistance to CRBN-based degraders but also enable a more tailored approach to targeted protein degradation by selecting E3 ligases that are optimally expressed in specific cancer tissues. The development of a diverse panel of E3 ligase recruiters from a common, well-understood chemical starting point like Lenalidomide would be a transformative step for the field.

Integration of Computational and Artificial Intelligence Approaches in PROTAC Design

The traditional method of developing PROTACs has been a laborious and empirical process, often requiring the synthesis and testing of extensive libraries of molecules to optimize the warhead, E3 ligase ligand, and, crucially, the linker. researchgate.net The integration of computational modeling and artificial intelligence (AI) is set to revolutionize this paradigm, enabling a more rational and accelerated design process. mdpi.comnih.gov

The formation of a stable and productive ternary complex—comprising the target protein, the PROTAC, and the E3 ligase—is considered a critical step for successful protein degradation. researchgate.net Computational approaches such as molecular docking and molecular dynamics (MD) simulations are becoming indispensable tools for predicting the three-dimensional structure of this complex. nih.govscienceopen.comscienceopen.com These methods allow researchers to visualize and analyze the intricate protein-protein and protein-ligand interactions that govern complex formation and stability. chemrxiv.org

For PROTACs based on the Lenalidomide-PEG2-propargyl scaffold, modeling can help predict how different linker lengths and attachment points affect the geometry of the ternary complex. By simulating the dynamic behavior of the complex, researchers can assess its stability over time and identify key interactions that contribute to cooperativity. Advanced deep learning-based tools like AlphaFold 3 are now being evaluated for their ability to accurately predict the structure of these large, flexible, ligand-mediated complexes, which has been a significant challenge for older methods. chemrxiv.orgchemrxiv.org These predictive models can significantly reduce the number of candidate molecules that need to be synthesized, saving time and resources. nih.gov

Machine learning (ML) and other AI strategies are emerging as powerful tools to predict the biological activity of new PROTAC designs. mdpi.comcbirt.netrsc.org By training algorithms on large datasets of existing PROTACs—including their structure, target protein, E3 ligase, and experimentally measured degradation activity (e.g., DC50 and Dmax values)—ML models can learn the complex relationships between a PROTAC's chemical features and its degradation efficiency. arxiv.org

Deep learning architectures, such as graph neural networks (GNNs), are particularly well-suited for this task as they can directly interpret the molecular graph of a PROTAC to capture its structural and chemical properties. cbirt.netoup.com These models can be used to screen virtual libraries of potential Lenalidomide-PEG2-propargyl derivatives and prioritize candidates that are predicted to be highly potent and selective degraders. cbirt.net Furthermore, AI can help in designing the optimal linker by exploring a vast chemical space to identify linker compositions and lengths that are most likely to facilitate a productive ternary complex. cbirt.net Some models aim to predict not only degradation but also potential off-target effects, offering a more complete preclinical assessment. arxiv.org

| Computational Approach | Description | Application in PROTAC Design |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov | Models the binding of the PROTAC's warhead to the target protein and the E3 ligand to the ligase. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Assesses the stability and conformational dynamics of the ternary complex, providing insights into cooperativity. nih.gov |

| AlphaFold 3 & Deep Learning | Advanced AI models that predict protein and protein-ligand complex structures with high accuracy. chemrxiv.orgchemrxiv.org | Predicts the 3D structure of the complete ternary complex, a major challenge for traditional methods. chemrxiv.orgchemrxiv.org |

| Machine Learning (e.g., GNNs) | Algorithms trained on existing data to make predictions on new, unseen data. arxiv.org | Predicts degradation efficacy (DC50, Dmax) and selectivity of novel PROTACs based on their chemical structure. cbirt.net |

Exploring Novel Applications Beyond Targeted Protein Degradation

The unique structure of Lenalidomide-PEG2-propargyl, particularly its propargyl group, makes it an ideal tool for chemical biology applications that extend beyond its use as a precursor for protein degraders. This functional handle opens the door to its use in mapping protein interactions and developing sophisticated, controllable molecular tools.

Chemoproteomics aims to identify the full spectrum of protein targets that a small molecule interacts with inside a cell. nih.gov The propargyl group on Lenalidomide-PEG2-propargyl is a bioorthogonal handle that can undergo highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.commedchemexpress.com

This feature allows the molecule to be used as a chemical probe. After the probe enters cells and binds to its protein targets (including CRBN and any potential off-targets), the cells are lysed. A reporter tag, such as biotin (for affinity purification) or a fluorescent dye (for imaging), that carries a complementary azide group is then "clicked" onto the propargyl handle. The tagged proteins can then be isolated and identified using mass spectrometry. nih.gov This approach provides a powerful method to map the complete target landscape of the Lenalidomide scaffold, validate its known interactions, and uncover previously unknown off-targets, which is critical for understanding its broader biological effects and potential toxicities. nih.gov

A frontier in chemical biology is the development of molecular tools that can be controlled with external stimuli, such as light (optogenetics) or specific inert molecules (chemogenetics). nih.goven-journal.org These tools offer unparalleled spatial and temporal control over biological processes. The Lenalidomide-PEG2-propargyl scaffold is an attractive starting point for creating such "smart" degraders.

For an optogenetic approach, a photosensitive caging group could be installed on a critical part of the molecule, rendering it inactive. Upon irradiation with a specific wavelength of light, the cage would be cleaved, releasing the active degrader molecule at a precise time and location within a cell or tissue. en-journal.org For a chemogenetic tool, the molecule could be engineered to become active only in the presence of a specific, otherwise biologically inert, small molecule. nih.gov Developing these conditional activation strategies for Lenalidomide-based degraders would enable researchers to dissect complex biological pathways with high precision and could pave the way for future therapies with reduced off-target effects and user-controlled activity.

| Novel Application | Enabling Feature | Scientific Goal |

| Chemoproteomic Mapping | Propargyl group for "click chemistry". medchemexpress.commedchemexpress.com | To identify all protein interaction partners (on- and off-targets) of the Lenalidomide scaffold within the proteome. nih.gov |

| Optogenetic Tools | Integration of a photosensitive "caging" group. | To control the protein degradation activity with light, enabling high spatial and temporal resolution. en-journal.org |

| Chemogenetic Tools | Engineering the scaffold to require a specific, inert small molecule for activation. | To control protein degradation activity with an exogenous chemical, allowing for tunable and reversible control. nih.gov |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Lenalidomide-PEG2-propargyl?

- Answer : Synthesis typically involves conjugating lenalidomide to a PEG2-propargyl linker via amide or ester bonds, followed by purification using reversed-phase HPLC or size-exclusion chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment (>95%). For PROTAC-like compounds (e.g., Thalidomide-PEG2-NH2), analytical protocols emphasize batch consistency and linker stability under physiological conditions .

Q. How should researchers design in vitro experiments to evaluate protein degradation efficiency?

- Answer : Use cell lines expressing the target protein (e.g., IKZF1/3 for lenalidomide derivatives). Treat cells with varying concentrations of Lenalidomide-PEG2-propargyl and measure degradation via Western blot or quantitative immunofluorescence. Include controls (e.g., proteasome inhibitors like MG-132) to confirm ubiquitin-proteasome system dependency. Time-course experiments (6–24 hours) and dose-response curves (IC50 calculations) are critical for establishing potency .

Q. Which in vivo models are suitable for initial efficacy testing?

- Answer : Xenograft models using human B-cell malignancies (e.g., chronic lymphocytic leukemia) or multiple myeloma cell lines implanted in immunodeficient mice. Monitor tumor volume, survival endpoints (e.g., progression-free survival), and pharmacodynamic biomarkers (e.g., target protein levels in plasma/tissue). Dosing regimens should align with pharmacokinetic (PK) data to ensure adequate exposure .

Q. What quality control measures are critical during storage and handling?

- Answer : Store lyophilized compounds at -20°C in airtight, light-protected containers. Reconstitute with sterile PBS or DMSO (≤10% v/v) immediately before use. Regularly validate stability via HPLC and mass spectrometry. Document temperature logs and aliquot usage to prevent freeze-thaw degradation .

Advanced Research Questions

Q. How can population pharmacokinetic (PK) modeling optimize dosing regimens?

- Answer : Collect sparse or intensive plasma samples during preclinical/clinical trials to estimate PK parameters (Cmax, AUC, t1/2) using non-compartmental analysis. Develop a population PK model incorporating covariates like body weight, renal function, and enzyme polymorphisms. Validate the model through bootstrap or visual predictive checks to recommend personalized dosing .

Q. What statistical approaches address contradictory efficacy data in multi-center trials?

- Answer : Apply stratified analysis by study site or demographic subgroups to identify confounding variables. Use sensitivity analyses (e.g., per-protocol vs. intent-to-treat populations) to assess robustness. For time-to-event endpoints (e.g., overall survival), Kaplan-Meier curves with log-rank tests and Cox proportional hazards models are standard. Report discrepancies between central and local lab results transparently .

Q. How should researchers integrate exploratory biomarkers into pharmacological assessments?

- Answer : Correlate PK data with dynamic biomarkers (e.g., cytokine levels, proteasome activity) using longitudinal mixed-effects models. Prioritize biomarkers validated in prior studies (e.g., CRBN ubiquitination assays for lenalidomide derivatives). Use multiplex assays (e.g., Luminex) to minimize sample volume and maximize data yield .

Q. What strategies resolve discrepancies between central and local laboratory results?

- Answer : Predefine a hierarchy where central lab data supersedes local results for efficacy endpoints. Implement standardized protocols for sample collection, storage, and transport. Use Bland-Altman plots to quantify inter-lab variability and adjust thresholds for clinical significance (e.g., ±20% for biomarker levels) .

Methodological Notes

- Data Validation : All data must undergo electronic verification (e.g., range checks, consistency flags) and manual review. Track discrepancies via audit trails and resolve them through sponsor-investigator consensus .

- Ethical Compliance : Retain records for ≥2 years post-trial (extended per local regulations) and ensure anonymization of eCRF entries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。